Decoquinate

Description

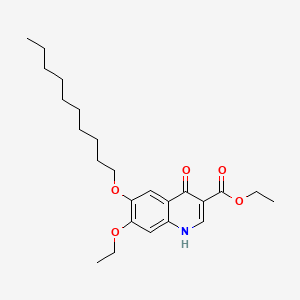

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAYEQICABJSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046851 | |

| Record name | Decoquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18507-89-6 | |

| Record name | Decoquinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18507-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decoquinate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decoquinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DECOQUINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DECOQUINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decoquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECOQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534I52PVWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decoquinate's Mechanism of Action Against Eimeria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoquinate, a 4-hydroxyquinolone derivative, is a potent coccidiostat widely utilized in the poultry and livestock industries for the prevention and control of coccidiosis, a disease caused by protozoan parasites of the genus Eimeria. Its efficacy stems from a highly specific mechanism of action that targets a critical metabolic pathway within the parasite, leading to the arrest of its development. This technical guide provides an in-depth exploration of this compound's mode of action against Eimeria, detailing its molecular target, effects on the parasite's life cycle, and the mechanisms of resistance. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and combat coccidiosis.

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain in Eimeria parasites.[1][2][3][4][5] This inhibition effectively halts cellular respiration, depriving the parasite of the energy required for survival and replication. The site of action has been identified as the cytochrome bc1 complex (Complex III) , a critical component of the electron transport chain.[2][4][6] this compound is believed to act as a competitive inhibitor at the quinol oxidation (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4][7] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the proton motive force and subsequent ATP synthesis.

Signaling Pathway: The Eimeria Mitochondrial Electron Transport Chain

The following diagram illustrates the mitochondrial electron transport chain in Eimeria and the inhibitory effect of this compound.

Caption: this compound inhibits the Eimeria mitochondrial electron transport chain at Complex III.

Effects on the Eimeria Life Cycle

This compound is a coccidiostat , meaning it inhibits the development of the parasite rather than directly killing it.[7][8] Its primary impact is on the early stages of the Eimeria life cycle.

-

Sporozoites: this compound has a static effect on sporozoites, the motile forms of the parasite that emerge from ingested oocysts and invade the intestinal epithelium.[7][8][9]

-

First-Generation Schizonts (Meronts): The drug also arrests the development of the first-generation schizonts.[7][8][9] This early intervention prevents the extensive intestinal damage caused by later stages of parasite replication.

-

Gametocytes: At suboptimal concentrations, this compound can also inhibit the sporulation of oocysts, which suggests an effect on the gametocyte stage.[9]

By halting the parasite's life cycle at these initial stages, this compound prevents the completion of the life cycle and the subsequent shedding of oocysts, thereby controlling the spread of the infection.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound against Eimeria and related parasites.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Organism | System | Value | Reference |

| IC50 | Toxoplasma gondii | In vitro (human fibroblasts) | 0.005 µg/mL | [10] |

| In-feed Concentration | Eimeria spp. | In vivo (broiler chickens) | 20-40 ppm | [4][11] |

Table 2: Inhibition of Mitochondrial Respiration in Eimeria tenella

| Strain | This compound Concentration for 50% Inhibition | Reference |

| Sensitive Strain | 3 pmol/mg mitochondrial protein | [8] |

| Resistant Strain | 300 pmol/mg mitochondrial protein | [8] |

Mechanisms of Resistance

Resistance to this compound in Eimeria populations can emerge rapidly, sometimes within a single passage in experimental settings.[12][13][14] The primary mechanism of resistance is genetic mutation in the parasite's mitochondrial DNA.

-

Cytochrome b Gene Mutations: Resistance is strongly correlated with non-synonymous mutations in the cytochrome b gene (cytb).[7] These mutations are often located in the Qo pocket, the putative binding site for this compound.[7] These amino acid substitutions are thought to reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.

-

Alternative Electron Transport Pathways: It has been suggested that this compound-resistant parasites may utilize alternative biochemical pathways for electron transport to bypass the blocked site in the conventional respiratory chain.[15][16]

Experimental Protocols

Isolation of Eimeria tenella Mitochondria-Rich Fraction

This protocol is adapted from methods described for the isolation of a mitochondria-rich fraction from Eimeria tenella sporozoites.[2][9][15]

Workflow Diagram: Isolation of Eimeria Mitochondria

Caption: Workflow for the isolation of a mitochondria-rich fraction from Eimeria sporozoites.

Detailed Steps:

-

Preparation of Sporozoites: Purify Eimeria tenella sporozoites from sporulated oocysts.

-

Cell Disruption (choose one method):

-

Homogenization: Resuspend purified sporozoites in an appropriate isolation buffer. Disrupt the cells using a POLYTRON homogenizer. Perform cycles of homogenization interspersed with cooling on ice to prevent overheating.

-

Nitrogen Cavitation: Resuspend sporozoites in isolation buffer and place them in a cell disruption bomb. Pressurize the vessel with nitrogen gas (e.g., 2000 psi) for a set period (e.g., 20 minutes) at 4°C. Rapidly release the pressure to lyse the cells.

-

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge it at a higher speed to pellet the mitochondria-rich fraction.

-

-

Washing: Wash the mitochondrial pellet with isolation buffer to remove contaminants.

-

Final Preparation: Resuspend the final pellet in a minimal volume of a suitable buffer for downstream assays. Determine the protein concentration of the mitochondrial fraction.

Measurement of Mitochondrial Respiration

Mitochondrial respiration can be measured as oxygen consumption using a Clark-type electrode or a microplate-based system with an oxygen-sensing probe.

-

Reaction Setup: In a reaction chamber or microplate well, add a respiration buffer containing the isolated mitochondria-rich fraction.

-

Substrate Addition: Initiate respiration by adding a substrate for the electron transport chain, such as succinate or a combination of malate (B86768) and pyruvate.

-

Oxygen Consumption Measurement: Monitor the rate of oxygen consumption over time.

-

Inhibitor Addition: To test the effect of this compound, add the compound at various concentrations to the reaction and measure the resulting inhibition of oxygen consumption.

In Vitro Drug Susceptibility Assay (Invasion and Replication)

This protocol provides a general framework for assessing the efficacy of this compound against Eimeria in a cell culture system.[17][18][19][20]

Workflow Diagram: In Vitro Drug Susceptibility Assay

Caption: Workflow for an in vitro assay to determine the susceptibility of Eimeria to this compound.

Detailed Steps:

-

Cell Culture: Seed a suitable host cell line (e.g., Madin-Darby bovine kidney cells) in a multi-well plate and grow to confluency.

-

Sporozoite Preparation: Excyst sporozoites from purified, sporulated oocysts.

-

Drug Treatment: Treat the sporozoites with a range of this compound concentrations for a defined period.

-

Infection: Infect the host cell monolayers with the treated sporozoites.

-

Incubation: Incubate the infected cells to allow for parasite invasion and intracellular development.

-

Quantification: After the incubation period, quantify the parasite load. This can be done through various methods, such as:

-

Quantitative PCR (qPCR): Extract DNA and quantify parasite-specific genes.

-

Microscopy: Stain the cells and count the number of intracellular parasites.

-

-

Data Analysis: Determine the concentration of this compound that inhibits parasite invasion and/or replication by 50% (IC50).

Experimental Induction of this compound Resistance

This protocol describes a method for selecting for this compound resistance in Eimeria tenella in vivo.[16]

-

Initial Infection: Infect a group of chickens with a drug-sensitive strain of E. tenella.

-

Drug Administration: Administer a low, sub-curative dose of this compound in the feed.

-

Oocyst Collection: Collect the oocysts produced by the surviving parasites from the feces.

-

Serial Passage: Sporulate the collected oocysts and use them to infect a new group of chickens that are receiving a slightly higher concentration of this compound.

-

Repeat: Repeat this process for several passages, gradually increasing the concentration of this compound.

-

Resistance Confirmation: After several passages, test the resulting parasite line for its resistance to this compound using an in vivo or in vitro susceptibility assay and compare its sensitivity to the original parent strain.

Conclusion

This compound remains a valuable tool for the control of coccidiosis due to its specific and potent inhibition of the Eimeria mitochondrial electron transport chain. A thorough understanding of its mechanism of action, the basis of resistance, and the experimental methodologies used to study these aspects is crucial for the development of new anticoccidial drugs and for the effective management of resistance in the field. This technical guide provides a comprehensive overview to aid in these research and development endeavors.

References

- 1. Effects of this compound and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy of this compound against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cytochrome bc1 complex as an antipathogenic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracing the emergence of drug-resistance in coccidia (Eimeria spp.) of commercial broiler flocks medicated with this compound for the first time in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct non-synonymous mutations in cytochrome b highly correlate with this compound resistance in apicomplexan parasite Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticoccidial Drug Sensitivity of Eimeria Contained in Live Coccidia Vaccines of Broilers, Breeders, and Turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of Eimeria spp. from Chicken Feces [lifescipy.net]

- 13. The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Eimeria tenella: development of resistance to arprinocid and this compound in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Assessment of Anticoccidials: Methods and Molecules [mdpi.com]

- 18. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

- 20. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoquinate: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a quinolone derivative first developed in the 1960s. It is a potent coccidiostat widely used in veterinary medicine for the control of coccidiosis in poultry and ruminants. Its primary mechanism of action involves the targeted disruption of the mitochondrial electron transport chain in parasitic protozoa, specifically inhibiting the function of the cytochrome bc1 complex. This leads to a cessation of mitochondrial respiration and subsequent parasite death. This technical guide provides a comprehensive overview of the history of this compound's discovery, a detailed methodology for its chemical synthesis, and an in-depth look at its molecular mechanism of action. The guide includes tabulated quantitative data and detailed experimental protocols for both its synthesis and a key biological assay to determine its effect on mitochondrial respiration.

Discovery and History

This compound was developed in the 1960s by the British pharmaceutical company May & Baker. It emerged from research into quinolones as potential antimicrobial agents.[1] Marketed under trade names such as Deccox, this compound has been utilized for over two decades as a feed additive for the prevention and treatment of coccidiosis in domestic ruminants, including lambs and calves, as well as in poultry.[2][3] Its efficacy lies in its ability to act early in the parasite's life cycle, targeting sporozoites and first-generation meronts, thereby preventing the significant intestinal damage caused by later-stage gametocytes.[2][3]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in several patents.[2][4] A common and effective route involves five key stages: diazonium coupling, reduction, condensation, etherification, and high-temperature cyclization.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a composite method based on principles outlined in the patent literature, particularly Chinese patent CN105254560A.

Materials and Reagents:

-

Concentrated Hydrochloric Acid (30-32%)

-

Sodium Nitrite (B80452)

-

o-Hydroxyphenetole (2-ethoxyphenol)

-

Methanol

-

Sodium Hydrosulfite (Sodium Dithionite)

-

Ethoxymethylene diethyl malonate

-

Bromodecane

-

High-boiling point solvent (e.g., Dowtherm A)

-

Sodium Hydroxide

-

N,N-dimethylformamide (DMF)

Procedure:

-

Step 1: Diazotization of Aniline

-

In a reaction vessel, combine 7.5 parts aniline and 22 parts water.

-

Cool the mixture to 0°C with constant stirring.

-

Slowly add 21 parts of 30-32% concentrated hydrochloric acid, maintaining the temperature at 0°C.

-

Prepare a solution of 5.9 parts sodium nitrite in 22 parts water. Add this solution dropwise to the aniline mixture, ensuring the temperature remains between 0-3°C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 1 hour to yield the aniline diazonium salt solution. Keep this solution at a low temperature for the next step.

-

-

Step 2: Diazo Coupling and Reduction

-

In a separate vessel, dissolve o-hydroxyphenetole in methanol.

-

Slowly add the previously prepared diazonium salt solution to the o-hydroxyphenetole solution to form the coupling product.

-

Reduce the coupling product by adding sodium hydrosulfite to the reaction mixture. This will yield 3-ethoxy-4-hydroxyaniline.

-

-

Step 3: Condensation

-

Heat the 3-ethoxy-4-hydroxyaniline with ethoxymethylene diethyl malonate. This condensation reaction proceeds with the removal of ethanol.

-

-

Step 4: Etherification

-

To the condensation product from the previous step, add bromodecane. The etherification reaction will attach the decyl chain to the molecule.

-

-

Step 5: Cyclization

-

Dissolve the etherification product in a high-boiling point solvent such as Dowtherm A or toluene with a catalytic amount of DMF.[2]

-

Heat the mixture to a high temperature (above 250°C if using a high-boiling solvent alone, or reflux at a lower temperature if using a cyclization reagent) to induce cyclization, forming the quinolone ring of this compound.[2]

-

After cyclization, cool the reaction mixture to precipitate the crude this compound.

-

The crude product can be purified by recrystallization, followed by centrifugation and drying to obtain the final product.

-

Synthesis Workflow Diagram

References

- 1. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 2. CN105254560A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102816117A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN102406600A - this compound solution and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of Decoquinate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate (DQ) is a quinolone-derived compound primarily utilized in veterinary medicine as a coccidiostat for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] Marketed under trade names such as Deccox®, it is a crucial additive in animal feed to control parasitic infections caused by protozoans of the Eimeria species.[2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in the parasite, specifically targeting cytochrome b.[3] Despite its efficacy, the therapeutic application of this compound is limited by its physicochemical properties, most notably its high lipophilicity and extremely low solubility in aqueous fluids, which hinders its absorption in the gastrointestinal tract.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound powder. It includes tabulated quantitative data, detailed descriptions of relevant experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows to support researchers and professionals in the fields of drug development and pharmaceutical sciences.

Physicochemical Properties

This compound is an off-white to pale yellow, crystalline powder with a mild odor.[3][4][5] Its chemical and physical properties are critical for formulation development, influencing its stability, dissolution, and bioavailability.

Quantitative Data Summary

The key physicochemical parameters for this compound powder are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identification | ||

| IUPAC Name | Ethyl 6-decyloxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate | [6] |

| CAS Number | 18507-89-6 | [1] |

| Molecular Formula | C₂₄H₃₅NO₅ | [1] |

| Molecular Weight | 417.54 g/mol | [7] |

| Physical Properties | ||

| Appearance | Off-white to pale yellow crystalline powder | [3][4][5][8][9] |

| Melting Point | 241 - 245 °C | [1][2][4] |

| Boiling Point | 517.9 ± 45.0 °C (Predicted) | [8][10] |

| Density | 1.091 - 1.168 g/cm³ (Predicted) | [5][8] |

| Particle Size (D50) | 80-120 microns (for some commercial grades) | [5] |

| Solubility | ||

| Water (20 °C) | 0.06 mg/L | [3][4] |

| Water (pH 7, 20 °C) | 0.122 mg/L | [11] |

| Aqueous Buffer (pH 4.9) | 0.01 mg/L | [3][4] |

| DMSO | 0.01 mg/mL (0.02 mM) | [7] |

| Ethanol | Insoluble | [12] |

| Chloroform | Slightly soluble / Very low solubility | [8][13] |

| Ether | Slightly soluble | [8] |

| Lipophilicity & Partitioning | ||

| Octanol (B41247)/Water Partition Coeff. (Log P) | ≥5.7 (at pH 5, 7, and 9) | [3][4] |

| XLogP3 | 6.8 | [8] |

| Thermodynamic Properties | ||

| Vapor Pressure (25 °C) | 3 x 10⁻⁹ mmHg (1.25 x 10⁻¹¹ mmHg also reported) | [3][4][8] |

| Flash Point | 267.0 ± 28.7 °C (Predicted) | [8][10] |

| Crystallographic Data | ||

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁/n | [14] |

Experimental Protocols for Physicochemical Characterization

The characterization of an active pharmaceutical ingredient (API) like this compound involves a suite of analytical techniques to determine its identity, purity, and physical properties.[15][16] These analyses are fundamental for quality control and formulation design.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal properties of pharmaceutical solids.[16][17]

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and identify polymorphic transitions.

-

Methodology: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is sealed in an aluminum pan. The pan, along with an empty reference pan, is placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The heat flow is recorded, and the melting point is identified as the peak of the endothermic event corresponding to melting.[18][19]

-

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is used to assess thermal stability and decomposition profiles.[18]

-

Methodology: A sample of this compound powder is placed in a high-purity pan (e.g., platinum or alumina) connected to a microbalance. The sample is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored. A plot of mass versus temperature reveals the temperatures at which decomposition occurs.[17][18]

-

Powder X-ray Diffraction (PXRD)

-

Principle: PXRD is a non-destructive technique used to identify the crystalline structure of a solid material.[20] When a sample is irradiated with X-rays, diffraction occurs according to Bragg's Law, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. It is essential for identifying polymorphism and confirming the solid-state form of the API.[20][21]

-

Methodology: A thin layer of this compound powder is carefully prepared and mounted on a sample holder. The sample is placed in a diffractometer and irradiated with monochromatic X-rays at various incident angles (2θ). A detector records the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ provides the characteristic diffraction pattern of the crystalline form.[14][21]

Solubility and Partition Coefficient (Log P)

-

Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.[22]

-

Methodology (Shake-Flask Method for Log P): The traditional "shake-flask" method involves dissolving this compound in a biphasic system of n-octanol and water (or a suitable buffer).[22] The mixture is agitated until equilibrium is reached. The two phases are then separated, and the concentration of this compound in each phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

Particle Size Analysis

-

Principle: Particle size distribution is a critical physical property that influences dissolution rate, flowability, and content uniformity of the final product.[23] Laser diffraction is a common technique for measuring particle size.[24]

-

Methodology (Laser Diffraction): A small amount of this compound powder is dispersed in a suitable medium (wet or dry dispersion). This dispersion is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and a computer algorithm calculates the particle size distribution based on the Mie or Fraunhofer theory of light scattering.[24]

Mechanism of Action and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's anticoccidial effect stems from its ability to disrupt the parasite's energy metabolism. It specifically targets the mitochondrial electron transport chain.[3] Studies have shown that quinolone coccidiostats inhibit mitochondrial cytochrome b, which is part of the bc1 complex (Complex III).[3][25] This inhibition blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent death of the parasite.[25][26]

Caption: this compound's mechanism of action targeting the parasite's mitochondrial cytochrome b.

General Workflow for Physicochemical Characterization of an API

The characterization of a pharmaceutical powder follows a logical progression of tests to build a comprehensive profile of the material. This workflow ensures that foundational properties are established before more complex analyses are undertaken.

Caption: Logical workflow for the physicochemical characterization of an API powder.

Experimental Workflow for Solubility Determination

Determining the solubility of a poorly soluble compound like this compound requires a systematic approach to ensure accurate and reproducible results.

Caption: Standard experimental workflow for determining equilibrium solubility.

Conclusion

The physicochemical properties of this compound powder, particularly its crystalline nature and profound insolubility in aqueous media, are defining characteristics that govern its application and formulation. As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, its poor solubility presents a significant challenge for bioavailability. The data and methodologies presented in this guide—from thermal and crystallographic analysis to solubility and partitioning studies—provide a foundational framework for researchers. Understanding these core properties is essential for developing advanced formulations, such as nanoformulations or solid dispersions, aimed at overcoming its biopharmaceutical limitations and exploring its therapeutic potential beyond current veterinary applications.[3][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. mdpi.com [mdpi.com]

- 4. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Powder CAS 18507-89-6 High Purity at Best Price [shreejipharmainternational.com]

- 6. This compound | C24H35NO5 | CID 29112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. echemi.com [echemi.com]

- 9. DailyMed - this compound powder [dailymed.nlm.nih.gov]

- 10. This compound, 18507-89-6 [thegoodscentscompany.com]

- 11. This compound [sitem.herts.ac.uk]

- 12. apexbt.com [apexbt.com]

- 13. Quantitative Analysis of this compound Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of this compound, C24H35NO5 | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. labinsights.nl [labinsights.nl]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. particletechlabs.com [particletechlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Thermal behavior and thermal decarboxylation of 10-hydroxycamptothecin in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 23. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 24. bettersizeinstruments.com [bettersizeinstruments.com]

- 25. researchgate.net [researchgate.net]

- 26. medchemexpress.com [medchemexpress.com]

Decoquinate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decoquinate, a quinolone derivative widely used as an anticoccidial agent in veterinary medicine. This document details its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Core Compound Information

This compound, with the CAS number 18507-89-6 , is chemically known as ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate.[1][2][3][4] It is a crystalline powder, appearing as off-white to pale yellow, and is characterized by its poor solubility in water and slight solubility in chloroform (B151607) and ether.[1][5]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

This compound's primary application is in the prevention and control of coccidiosis in poultry and other livestock.[6][7] Its efficacy stems from its ability to inhibit the development of coccidian parasites, specifically targeting the sporozoite stage.[6][8]

| Property | Value | Reference |

| Molecular Formula | C24H35NO5 | [1][2][3][4] |

| Molecular Weight | 417.55 g/mol | [2][7] |

| Melting Point | 242-245 °C | [5] |

| CAS Number | 18507-89-6 | [1][2][3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [1][5] |

| Water Solubility | 0.06 mg/L (20 °C) | [5] |

| Log P (octanol/water) | ≥5.7 (at pH 5, 7, and 9) | [5] |

Mechanism of Action

This compound exerts its anticoccidial effect by disrupting the parasite's cellular respiration process. It is a selective inhibitor of the mitochondrial bc1 complex (cytochrome c reductase).[9][10] By binding to this complex, this compound blocks the electron transport chain, which is crucial for the parasite's energy metabolism, ultimately leading to the inhibition of its development and reproduction.[9][10] This action primarily targets the sporozoites and early schizonts of Eimeria species.[6][9]

Caption: this compound's inhibitory effect on the parasite's mitochondrial electron transport chain.

Experimental Protocols

Synthesis of this compound

A common synthesis route for this compound involves a multi-step process starting from o-hydroxyphenetole. The general workflow is outlined below.[11][12]

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Steps (based on patent literature): [11]

-

Diazonium Coupling: An aniline diazonium salt solution is added to a methanol (B129727) solution of o-hydroxyphenetole to form a coupling product.

-

Reduction: The coupling product is reduced using sodium hydrosulfite to yield 3-ethoxy-4-hydroxyaniline.

-

Condensation: The 3-ethoxy-4-hydroxyaniline is heated with ethoxymethylene diethyl malonate, leading to a condensation reaction with the removal of ethanol.

-

Etherification: The resulting condensation product is treated with bromodecane to introduce the decyloxy group.

-

Cyclization: The etherified product undergoes high-temperature cyclization to form the quinolone ring system, yielding crude this compound.

-

Purification: The crude product is purified by recrystallization, followed by centrifugation and drying.

Quantitative Analysis of this compound Residues

The determination of this compound residues in animal tissues and eggs is crucial for food safety. High-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are common analytical methods.[13][14][15]

Example Protocol: GC-MS/MS Analysis in Chicken Tissues [15]

-

Extraction: Samples are extracted and purified using liquid-liquid extraction combined with solid-phase extraction.

-

Derivatization: The extract is derivatized with acetic anhydride (B1165640) and pyridine.

-

GC-MS/MS Analysis: The derivatized sample is analyzed by GC-MS/MS.

| Parameter | Value | Reference |

| LOD (Eggs) | 1.4–2.4 µg/kg | [14][16] |

| LOQ (Eggs) | 2.1–4.9 µg/kg | [14][16] |

| Average Recovery (Eggs) | 74.3–89.8% | [14][16] |

| Recovery (Chicken Tissues) | 77.38-89.65% | [15] |

Quantitative Data

Efficacy and Dosage

This compound is typically administered as a feed additive.

| Animal | Recommended Dosage in Feed | Purpose | Reference |

| Broiler Chickens | 20-40 mg/kg | Prevention of coccidiosis | [17] |

| Ruminants (Calves, Lambs, Goats) | 0.5-1 mg/kg | Prevention and treatment of coccidiosis | [9] |

Toxicological Data

This compound exhibits low acute toxicity.

| Test | Species | Result | Reference |

| Acute Oral LD50 | Rat | > 5000 mg/kg bw | |

| Acute Inhalation LC50 (4-hr) | Rat | > 4190 mg/m³ |

Maximum Residue Limits (MRLs)

Regulatory bodies have established MRLs for this compound in edible tissues to ensure consumer safety.

| Tissue | MRL (China, US, EU) | Reference |

| Muscle | 0.5 mg/kg | [15] |

| Liver | 1.0 mg/kg | [15] |

| Kidney | 0.8 mg/kg | [15] |

| Fat/Skin | 1.0 mg/kg | [15] |

Conclusion

This compound remains a significant tool in veterinary medicine for the control of coccidiosis. Its well-defined mechanism of action, targeting mitochondrial respiration in parasites, provides a basis for its efficacy. The available data on its synthesis, analytical determination, and toxicological profile underscore its established use in animal health. Further research may focus on overcoming its low aqueous solubility to explore potential applications beyond its current use as a feed additive.[5][18]

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | C24H35NO5 | CID 29112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives [mdpi.com]

- 6. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 7. chemimpex.com [chemimpex.com]

- 8. The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102816117A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. CN105254560A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. famic.go.jp [famic.go.jp]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Qualitative and Quantitative Determination of this compound in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Target of Decoquinate in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary molecular target of decoquinate, a quinolone anticoccidial agent. This compound is widely utilized in veterinary medicine to control and prevent coccidiosis in poultry and livestock. Its efficacy stems from its specific interaction with a critical component of the parasite's energy metabolism, a mechanism that has been the subject of extensive research. This document synthesizes key findings, presents quantitative data on its activity, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

The Primary Molecular Target: Cytochrome b of the Cytochrome bc₁ Complex

The primary molecular target of this compound in apicomplexan parasites is the cytochrome bc₁ complex (also known as Complex III) of the mitochondrial electron transport chain (mETC). Specifically, this compound acts as a potent inhibitor by binding to the ubiquinol (B23937) oxidation (Qo) site located on the cytochrome b (cyt b) subunit of this complex.[1][2]

The cytochrome bc₁ complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. This process is coupled with the pumping of protons across the inner mitochondrial membrane, which generates the mitochondrial membrane potential (ΔΨm) necessary for ATP synthesis. By binding to the Qo site, this compound competitively inhibits the binding of the natural substrate, ubiquinol, thereby blocking the electron flow through the mETC.[1][2] This disruption leads to the collapse of the mitochondrial membrane potential and the inhibition of essential downstream metabolic processes, most notably de novo pyrimidine (B1678525) biosynthesis, which is vital for parasite replication and survival.[1][3]

Evidence supporting cytochrome b as the primary target is derived from several key experimental observations:

-

In vitro evolution of resistance: Parasites selected for resistance to this compound consistently exhibit non-synonymous single nucleotide polymorphisms (SNPs) in the gene encoding cytochrome b.[4]

-

Molecular docking studies: Computational modeling demonstrates that this compound fits into the Qo binding pocket of parasite cytochrome b. Mutations observed in resistant strains are predicted to reduce the binding affinity of the drug.[4]

-

Cross-resistance studies: this compound shows limited cross-resistance with other cytochrome bc₁ inhibitors like atovaquone, suggesting distinct binding modes within the same Qo pocket.

-

Phenotypic analysis: Treatment with this compound induces ultrastructural changes in the parasite's mitochondrion, including the loss of cristae.[5]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified against various apicomplexan parasites. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent, often nanomolar, efficacy.

| Parasite Species | Strain | Assay Type | IC₅₀ Value | Reference |

| Toxoplasma gondii | β-gal expressing | β-galactosidase assay | 1.1 nM | [1][5] |

| Toxoplasma gondii | - | Proliferation assay | 4.7 nM | [1] |

| Toxoplasma gondii | - | Proliferation assay | 12 nM | [1] |

| Besnoitia besnoiti | - | In vitro proliferation | 10 nM | [6] |

| Plasmodium falciparum | - | Blood-stage growth | Single-digit nM range | [7] |

| Eimeria tenella | Drug-sensitive lab strains | In vivo (feed) | 20-40 ppm (efficacious) | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the target and mechanism of action of this compound.

In Vitro Selection for this compound-Resistant Parasites (Eimeria tenella)

This protocol describes the in vivo selection process used to generate drug-resistant strains of Eimeria tenella, which is crucial for identifying resistance-conferring mutations.

Objective: To select for E. tenella strains that can complete their life cycle in chickens receiving increasingly higher concentrations of this compound.

Methodology:

-

Initial Infection: Day-old broiler chickens are infected orally with a known number of oocysts from a drug-sensitive strain of E. tenella.

-

Drug Administration: The chickens are provided with feed containing a low, sub-curative concentration of this compound.

-

Oocyst Collection: Feces are collected from the infected chickens, and oocysts are isolated and sporulated.

-

Serial Passage: The collected oocysts are then used to infect a new group of chickens that are administered a slightly higher concentration of this compound in their feed.

-

Iterative Process: This process of infection, treatment, oocyst collection, and re-infection is repeated for multiple passages (e.g., eight or more passages).[3]

-

Resistance Confirmation: The resulting parasite strain is tested for its ability to cause disease (e.g., cecal lesions) and produce oocysts in chickens fed the standard therapeutic dose of this compound, comparing these outcomes to infections with the original sensitive strain.[9]

Target Identification via Genomic Analysis and Molecular Docking

This protocol outlines the steps to identify the genetic basis of resistance, thereby confirming the drug's molecular target.

Objective: To identify mutations in this compound-resistant parasites and model their interaction with the drug.

Methodology:

-

Genomic DNA Extraction: Genomic DNA is extracted from both the this compound-resistant and the parental drug-sensitive parasite strains.

-

Whole-Genome Sequencing: The genomes of both strains are sequenced using next-generation sequencing platforms.

-

Comparative Genomics: The genome sequence of the resistant strain is aligned to the sensitive strain's genome (or a reference genome) to identify single nucleotide polymorphisms (SNPs) and other genetic variations.

-

Candidate Gene Identification: Non-synonymous SNPs in coding regions that are unique to the resistant strain are identified as potential resistance-conferring mutations. In the case of this compound, these mutations are consistently found in the mitochondrial gene for cytochrome b.[4]

-

3D Protein Modeling: The three-dimensional structure of the wild-type and mutated cytochrome b proteins are modeled using software like AlphaFold or PyMOL.[4]

Ubiquinol-Cytochrome c Reductase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc₁ complex.

Objective: To quantify the inhibition of Complex III activity by this compound.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from the parasite or a model organism through differential centrifugation.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4), EDTA, and potassium cyanide (KCN) to inhibit cytochrome c oxidase (Complex IV). Oxidized cytochrome c is added to the mixture.

-

Enzyme Addition: The isolated mitochondria (or purified cytochrome bc₁ complex) are added to the cuvette and pre-incubated with various concentrations of this compound (or a vehicle control like DMSO).

-

Reaction Initiation: The reaction is initiated by adding a ubiquinol analog substrate (e.g., decylubiquinol).

-

Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated. The percentage of inhibition is determined for each this compound concentration, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Eimeria tenella: development of resistance to arprinocid and this compound in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct non-synonymous mutations in cytochrome b highly correlate with this compound resistance in apicomplexan parasite Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Activity of this compound and Its Quinoline-O-Carbamate Derivatives against Toxoplasma gondii In Vitro and in Pregnant Mice Infected with T. gondii Oocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Decoquinate on Apicomplexan Parasites

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decoquinate is a quinolone-class anticoccidial agent with potent, broad-spectrum activity against a wide range of apicomplexan parasites. Its primary mode of action is the highly specific and potent inhibition of the parasite's mitochondrial electron transport chain (mETC). By targeting the cytochrome bc1 complex (Complex III), this compound disrupts essential cellular processes, including respiration and pyrimidine (B1678525) biosynthesis, leading to a potent cytostatic effect on the parasite. This document provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The definitive target of this compound in apicomplexan parasites is the cytochrome bc1 complex, a critical enzyme in the mETC.[1][2][3] this compound functions as a ubiquinone/ubiquinol (B23937) analogue, competitively inhibiting the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the complex.[1][4]

This binding event obstructs the normal flow of electrons from ubiquinol to cytochrome c, effectively halting the electron transport chain at Complex III.[1][5] The high selectivity of this compound is attributed to structural differences between the parasite and host mitochondrial bc1 complexes, allowing for potent inhibition of the parasite's enzyme with negligible effects on the host.[1]

The immediate consequences of this inhibition are twofold:

-

Disruption of the Q-Cycle: The blockage prevents the oxidation of ubiquinol, halting the transfer of electrons to cytochrome c and the pumping of protons across the inner mitochondrial membrane.[1][3]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): As proton pumping by Complex III ceases, the electrochemical gradient across the inner mitochondrial membrane dissipates.[1][2] This collapse is a key indicator of mitochondrial dysfunction.

Downstream Consequences of Cytochrome bc1 Inhibition

The inhibition of the bc1 complex triggers a cascade of downstream effects that are detrimental to the parasite.

-

Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential directly halts ATP synthesis via oxidative phosphorylation, as the F1Fo-ATP synthase is deprived of its necessary proton motive force.[5]

-

Blockade of Pyrimidine Biosynthesis: A crucial role of the apicomplexan mETC is to regenerate ubiquinone.[6] This is essential for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme that is a key step in the de novo pyrimidine biosynthesis pathway.[1][6][7] By inhibiting the bc1 complex, this compound prevents the recycling of ubiquinone, thereby starving DHODH of its electron acceptor and shutting down pyrimidine production.[1][8] This is considered a primary mechanism for the drug's static effect, as pyrimidines are essential for DNA and RNA synthesis required for parasite replication.

-

Ultrastructural Damage: Treatment with this compound leads to distinct morphological changes in the parasite's single mitochondrion, including alterations in the mitochondrial matrix and a loss of cristae.[9][10]

The following diagram illustrates the central role of the cytochrome bc1 complex and the inhibitory action of this compound.

Quantitative Efficacy Data

This compound exhibits potent activity against a variety of apicomplexan parasites, often in the low nanomolar range. The following table summarizes its efficacy (IC50) from various studies.

| Parasite | Strain/Stage | IC50 Value (nM) | Notes | Reference(s) |

| Toxoplasma gondii | Tachyzoites | 1.1 - 4.7 | Treatment concomitant with or post-infection. | [10][11] |

| Tachyzoites | 12 | --- | [10][11] | |

| Neospora caninum | Tachyzoites | 1.7 - 60 | Dependent on timing of drug addition. | [12] |

| Besnoitia besnoiti | Tachyzoites | 10 | --- | [13] |

| Sarcocystis neurona | Merozoites | 0.6 - 1.1 | --- | [10][11] |

| Eimeria tenella | Laboratory Strains | N/A | Effective at 20-40 ppm in feed. | [14] |

| Field Isolates | N/A | Controlled all 20 isolates at ≥20 ppm. | [14] |

Mechanisms of Resistance

Resistance to this compound is a known issue and has been documented in field and laboratory settings.[15][16][17] The primary mechanism of resistance involves non-synonymous point mutations in the mitochondrial gene for cytochrome b (cyt b).[13][18] These mutations typically occur in regions proximal to the Qo binding pocket, reducing the binding affinity of this compound to its target.[18] Interestingly, some mutations that confer resistance to this compound may increase sensitivity to other bc1 inhibitors like atovaquone, indicating limited cross-resistance between these compounds.[13]

The following diagram illustrates the logical cascade of events following this compound's action.

Detailed Experimental Protocols

The elucidation of this compound's mode of action relies on several key experimental methodologies.

Parasite Growth Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against parasite proliferation.

-

Objective: To quantify the efficacy of this compound in preventing parasite replication in vitro.

-

Methodology:

-

Cell Culture: Seed host cells (e.g., human foreskin fibroblasts, HFF) into 96-well plates and grow to confluence.[19]

-

Parasite Preparation: Use a reporter strain of the parasite (e.g., T. gondii expressing β-galactosidase or a fluorescent protein). Harvest tachyzoites from infected host cell cultures.[19]

-

Infection: Infect the confluent host cell monolayers with a predetermined number of tachyzoites.

-

Drug Application: Immediately after infection, add fresh culture medium containing serial dilutions of this compound (e.g., from 0 to 25 µM). Include appropriate vehicle (e.g., DMSO) and no-drug controls.[19]

-

Incubation: Incubate the plates for a set period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[20]

-

Quantification:

-

For β-galactosidase strains: Lyse the cells and add a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside). Measure the absorbance at a specific wavelength.

-

For fluorescent strains: Measure the fluorescence intensity using a plate reader.

-

-

Analysis: Normalize the data to the no-drug control (100% growth). Plot the percent inhibition against the log of the this compound concentration and fit a non-linear regression curve to calculate the IC50 value.[20]

-

Cytochrome c Reductase (Complex III) Activity Assay

This is a spectrophotometric assay to directly measure the enzymatic activity of the cytochrome bc1 complex.

-

Objective: To demonstrate direct inhibition of Complex III by this compound.

-

Methodology:

-

Sample Preparation: Isolate mitochondria from parasites or use whole-cell lysates.

-

Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.7), a solution of oxidized cytochrome c, and a substrate such as a ubiquinol analogue (e.g., decylubiquinol).[21]

-

Assay Setup: In a cuvette, combine the reaction buffer, cytochrome c solution, and the mitochondrial preparation. Add this compound or a vehicle control and pre-incubate.

-

Reaction Initiation: Start the reaction by adding the ubiquinol substrate.

-

Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer in kinetic mode.[22] The rate of change in absorbance is proportional to the enzyme's activity.

-

Analysis: Compare the rate of cytochrome c reduction in the presence of this compound to the control. Calculate the percent inhibition.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses potentiometric fluorescent dyes to measure the integrity of the mitochondrial membrane potential.

-

Objective: To show that this compound causes a collapse of the ΔΨm.

-

Methodology:

-

Parasite Treatment: Harvest extracellular tachyzoites and incubate them in a medium containing various concentrations of this compound, a positive control for depolarization (e.g., FCCP), and a vehicle control for a defined period (e.g., 8 hours).[20][23]

-

Dye Staining: Add a fluorescent dye like JC-1 to the parasite suspensions. Incubate for 30-45 minutes to allow the dye to accumulate in the mitochondria.[20][23]

-

Measurement:

-

JC-1 Dye: In healthy mitochondria with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red (~590 nm). In depolarized mitochondria, JC-1 remains as monomers, which fluoresce green (~530 nm).[24]

-

Measure the red and green fluorescence using a flow cytometer or a fluorescence plate reader.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[20]

-

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption by mitochondria, providing a real-time assessment of mETC activity. The Seahorse XFe Extracellular Flux Analyzer is a common platform for this.

-

Objective: To measure the impact of this compound on mitochondrial respiration.

-

Methodology:

-

Plate Preparation: Coat a Seahorse XF cell culture microplate with an adhesive like Cell-Tak.[25]

-

Parasite Seeding: Isolate parasites (e.g., late-trophozoite stage P. falciparum) and seed them onto the coated plate.[25]

-

Permeabilization: Gently permeabilize the parasite plasma membrane with a low concentration of digitonin. This allows substrates to access the mitochondrion directly.[25]

-

Assay Protocol: Place the plate in a Seahorse analyzer. The assay involves sequential injections of different compounds to probe mETC function:

-

Baseline: Measure the basal OCR in a specific assay medium (e.g., MAS buffer) containing a substrate like malate.[25]

-

Injection 1 (Substrate): Inject a substrate that donates electrons to the mETC (e.g., succinate (B1194679) for Complex II or α-ketoglutarate for Complex I pathway) to stimulate respiration.

-

Injection 2 (this compound): Inject this compound to measure its inhibitory effect on the stimulated OCR.

-

Injection 3 (Uncoupler): Inject an uncoupler like FCCP to determine the maximal respiratory capacity.

-

Injection 4 (Inhibitor): Inject a known inhibitor like antimycin A (another Complex III inhibitor) to shut down all mitochondrial respiration and measure the non-mitochondrial OCR.

-

-

Analysis: The analyzer software plots OCR over time. The decrease in OCR after this compound injection directly quantifies its inhibitory effect on the mETC.

-

The following workflow diagram illustrates the key steps in a Seahorse OCR experiment.

Conclusion

This compound's mode of action against apicomplexan parasites is a well-defined and potent mechanism centered on the inhibition of the mitochondrial cytochrome bc1 complex. By disrupting electron transport, it collapses the mitochondrial membrane potential, halting both ATP synthesis and the crucial pathway of pyrimidine biosynthesis. This dual-pronged attack on the parasite's energy and nucleotide metabolism explains its high efficacy and broad-spectrum activity. Understanding these detailed molecular interactions and the experimental methods used to probe them is vital for the ongoing development of novel antiparasitic agents and for managing the emergence of drug resistance.

References

- 1. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Unique Properties of Apicomplexan Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 8. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docta.ucm.es [docta.ucm.es]

- 10. Assessment of the Activity of this compound and Its Quinoline-O-Carbamate Derivatives against Toxoplasma gondii In Vitro and in Pregnant Mice Infected with T. gondii Oocysts [mdpi.com]

- 11. Assessment of the Activity of this compound and Its Quinoline-O-Carbamate Derivatives against Toxoplasma gondii In Vitro and in Pregnant Mice Infected with T. gondii Oocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro versus in Mice: Efficacy and Safety of this compound and Quinoline-O-Carbamate Derivatives against Experimental Infection with Neospora caninum Tachyzoites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical and Pharmacological Properties of this compound: A Review of Its Pharmaceutical Potential and Future Perspectives [mdpi.com]

- 14. Efficacy of this compound against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Eimeria tenella: development of resistance to arprinocid and this compound in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tracing the emergence of drug-resistance in coccidia (Eimeria spp.) of commercial broiler flocks medicated with this compound for the first time in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distinct non-synonymous mutations in cytochrome b highly correlate with this compound resistance in apicomplexan parasite Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening of compound libraries for inhibitors of Toxoplasma growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]

- 21. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 23. Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Decoquinate: A Multi-Stage Inhibitor of the Plasmodium Life Cycle

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Decoquinate, a 4-hydroxyquinolone previously utilized as a veterinary coccidiostat, has emerged as a potent multi-stage antimalarial agent. It demonstrates significant activity against the liver, asexual blood, and transmission stages of Plasmodium parasites. Its primary mechanism of action is the selective inhibition of the parasite's mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain. This inhibition disrupts mitochondrial membrane potential and, crucially, impedes the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite replication. This guide provides an in-depth review of this compound's activity across the Plasmodium life cycle, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and an overview of its molecular mechanism of action.

Introduction

The global effort to eradicate malaria is continually challenged by the rise of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarials with unique mechanisms of action and activity against multiple stages of the parasite's complex life cycle. An ideal antimalarial candidate would not only clear the symptomatic asexual blood stages but also prevent initial infection by targeting the liver stages and block transmission by eliminating gametocytes. This compound has been identified as a promising candidate that fulfills these multi-stage criteria, warranting its further investigation as a next-generation antimalarial.[1][2]

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

This compound's antimalarial activity stems from its specific and potent inhibition of the Plasmodium cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] It acts as a ubiquinone antagonist, binding to the Qo site of cytochrome b, one of the subunits of the bc1 complex.

This binding event has two primary downstream consequences:

-

Collapse of Mitochondrial Membrane Potential: By blocking electron flow from ubiquinol (B23937) to cytochrome c, this compound disrupts the pumping of protons across the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential (ΔΨm), which is vital for cellular energy production (ATP synthesis).

-

Inhibition of Pyrimidine Biosynthesis: A critical consequence of bc1 complex inhibition in Plasmodium is the shutdown of the de novo pyrimidine synthesis pathway. The parasite enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in this pathway and requires ubiquinone as an electron acceptor. By preventing the regeneration of ubiquinone from ubiquinol, this compound effectively starves the parasite of pyrimidines (like dTTP, UTP, and CTP), which are essential precursors for DNA and RNA synthesis, thereby halting parasite replication.[3][4]

This dual-action mechanism makes the cytochrome bc1 complex an attractive and validated antimalarial drug target.

Figure 1: Inhibition of the Plasmodium cytochrome bc1 complex by this compound.

Activity Against Plasmodium Life Cycle Stages

This compound exhibits potent inhibitory activity against multiple stages of the Plasmodium life cycle, making it a candidate for prophylactic, therapeutic, and transmission-blocking strategies.

Liver Stage (Exo-erythrocytic Stage)

| Parameter | Species | Assay System | Value | Reference |

| IC50 | P. berghei | In vitro (Huh7 cells) | 2.6 nM | [5] |

| Oral Efficacy | P. berghei | In vivo (mouse model) | >99% inhibition at 10 mg/kg | [6] |

Asexual Blood Stage (Erythrocytic Stage)

This compound is highly effective against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria. It shows potent activity against both drug-sensitive and multi-drug-resistant strains.

| Parameter | Species | Strain | Value | Reference |

| IC50 | P. falciparum | 164/GFP | 1.8 nM | [2] |

| IC50 | P. falciparum | 3D7 (drug-sensitive) | 0.91 ± 0.05 nM | [7] |

| IC50 | P. falciparum | Dd2 (multi-drug resistant) | 1.33 ± 0.14 nM | [7] |

| ED50 | P. berghei | In vivo (mouse model, liposomal formulation) | 0.720 mg/kg | [7] |

Transmission Stage (Gametocytes)

In addition to its effects on liver and blood stages, this compound demonstrates activity against developing gametocytes, the sexual forms of the parasite responsible for transmission from humans to mosquitoes.[1][2] By inhibiting gametocyte viability, this compound has the potential to act as a transmission-blocking agent, a crucial component of malaria eradication strategies. While direct IC50 values from Standard Membrane Feeding Assays (SMFA) are not widely published, its demonstrated effect on gametocyte development in vitro strongly supports its transmission-blocking potential.[8]

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the antiplasmodial activity of this compound.

In Vitro Liver Stage Assay

This assay assesses a compound's ability to inhibit the development of Plasmodium parasites in hepatocytes.

Figure 2: Workflow for the in vitro liver stage inhibition assay.

Protocol:

-

Cell Culture: Seed human hepatoma cells (e.g., Huh7 or HepG2) into 384-well imaging plates at an appropriate density and allow them to adhere overnight.

-

Sporozoite Preparation: Dissect salivary glands from Anopheles mosquitoes infected with a reporter-expressing Plasmodium strain (e.g., P. berghei-GFP).

-

Infection: Add freshly dissected sporozoites to the hepatocyte cultures. Centrifuge the plates briefly to facilitate sporozoite contact with the cells.

-

Compound Addition: Following a short incubation period (e.g., 3 hours) to allow for invasion, wash the wells to remove non-invaded sporozoites and add culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for approximately 48 hours to allow for the development of exo-erythrocytic forms (EEFs).

-

Staining: Fix the cells and perform immunofluorescence staining using an antibody against a parasite-specific protein (e.g., HSP70) and a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content automated microscope. Analyze the images to count the number and size of viable parasites relative to the number of host cell nuclei.

-

Data Interpretation: Calculate the percent inhibition of parasite growth at each drug concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Asexual Blood Stage Susceptibility Assay (SYBR Green I)

This high-throughput assay is widely used to determine the IC50 of compounds against the asexual erythrocytic stages of P. falciparum.

Figure 3: Workflow for the SYBR Green I blood stage susceptibility assay.

Protocol:

-

Parasite Culture: Maintain asynchronous or synchronized (ring-stage) P. falciparum cultures in human erythrocytes using standard techniques.

-

Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Assay Initiation: Add the parasite culture (typically at ~0.5% parasitemia and 2% hematocrit) to the drug-containing wells. Include parasite-free red blood cells as a background control and infected cells with vehicle as a positive growth control.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: Prepare a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I. Add this buffer to each well and mix.

-

Fluorescence Reading: After a 1-hour incubation in the dark at room temperature, measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Subtract the background fluorescence of the uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each concentration compared to the drug-free control. Determine the IC50 value using non-linear regression analysis.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on the parasite's ability to infect mosquitoes.

Protocol:

-

Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) for 14-17 days to obtain mature Stage V gametocytes.

-

Compound Incubation: Incubate the mature gametocyte culture with various concentrations of this compound for a defined period (e.g., 24-48 hours). A vehicle-treated culture serves as the control.

-

Infectious Blood Meal Preparation: Mix the treated gametocyte culture with human red blood cells and human serum to create an infectious blood meal.

-

Mosquito Feeding: Add the blood meal to a membrane feeding apparatus heated to 37°C. Allow a cage of starved female Anopheles mosquitoes to feed on the blood meal through an artificial membrane (e.g., Parafilm) for 15-20 minutes.

-

Mosquito Maintenance: Maintain the fed mosquitoes on a sugar solution for 7-8 days to allow for oocyst development.

-

Midgut Dissection: Dissect the midguts from a subset of mosquitoes (e.g., 20-25) from each group.

-

Oocyst Counting: Stain the midguts with mercurochrome and count the number of oocysts on each midgut using a light microscope.

-